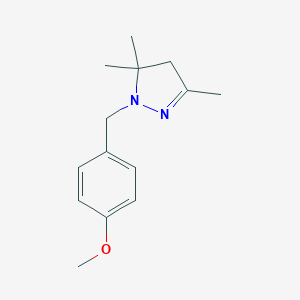
2-(2,6-Dimethylphenyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylphenyl)hydrazinecarbothioamide, commonly known as DMPT, is a chemical compound that has gained significant attention in the field of animal nutrition and aquaculture. It is a sulfur-containing organic compound that is used as a feed additive in animal diets to enhance their growth performance and improve their overall health. DMPT is also used in aquaculture to increase the feed intake and growth rate of fish and shrimp.
Mecanismo De Acción
The mechanism of action of DMPT is not fully understood, but it is believed to work by increasing the production of appetite-stimulating hormones in animals. DMPT has also been shown to increase the activity of digestive enzymes, which can improve the efficiency of nutrient absorption in animals. In aquaculture, DMPT is believed to increase the palatability of feed, which can lead to increased feed intake and growth rate in fish and shrimp.
Biochemical and Physiological Effects:
DMPT has been shown to have several biochemical and physiological effects in animals. It can increase the activity of digestive enzymes, improve the efficiency of nutrient absorption, and enhance the immune system. DMPT has also been shown to have antimicrobial properties, which can help to reduce the risk of infections in animals. In aquaculture, DMPT has been found to increase the growth rate and survival rate of fish and shrimp.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPT has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. DMPT is also stable and can be stored for long periods of time without degradation. However, DMPT has some limitations for lab experiments. It is a sulfur-containing compound, which can interfere with some biochemical assays. DMPT is also a potent appetite stimulant, which can make it difficult to control the feed intake of animals in experiments.
Direcciones Futuras
There are several future directions for research on DMPT. One area of interest is the potential use of DMPT in human nutrition. DMPT has been shown to have several health benefits in animals, and it is possible that it could have similar effects in humans. Another area of interest is the development of new synthesis methods for DMPT that are more efficient and environmentally friendly. Finally, there is a need for more research on the mechanism of action of DMPT and its effects on different species of animals. This could lead to the development of new applications for DMPT in animal nutrition and aquaculture.
Métodos De Síntesis
DMPT can be synthesized by reacting 2,6-dimethylaniline with carbon disulfide and hydrazine hydrate. The reaction takes place in the presence of a catalyst and proceeds through a series of steps to yield DMPT as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DMPT has been extensively studied for its potential use in animal nutrition and aquaculture. Several research studies have shown that DMPT can improve the growth performance of animals and increase their feed intake. DMPT has also been shown to have antimicrobial properties, which can help to reduce the risk of infections in animals. In aquaculture, DMPT has been found to increase the growth rate and survival rate of fish and shrimp.
Propiedades
Nombre del producto |
2-(2,6-Dimethylphenyl)hydrazinecarbothioamide |
|---|---|
Fórmula molecular |
C9H13N3S |
Peso molecular |
195.29 g/mol |
Nombre IUPAC |
(2,6-dimethylanilino)thiourea |
InChI |
InChI=1S/C9H13N3S/c1-6-4-3-5-7(2)8(6)11-12-9(10)13/h3-5,11H,1-2H3,(H3,10,12,13) |
Clave InChI |
WALYZNIJAFNYPR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NNC(=S)N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)

acetonitrile](/img/structure/B257741.png)




acetonitrile](/img/structure/B257751.png)



